Ethyl 2-[3-(trifluoromethyl)anilino]benzoate
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Overview
Description
Ethyl 2-[3-(trifluoromethyl)anilino]benzoate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(trifluoromethyl)anilino]benzoate typically involves the reaction of 3-(trifluoromethyl)aniline with ethyl 2-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(trifluoromethyl)anilino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Ethyl 2-[3-(trifluoromethyl)anilino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(trifluoromethyl)anilino]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Ethyl 2-[3-(trifluoromethyl)anilino]benzoate can be compared with similar compounds such as:
Etofenamate: Known for its anti-inflammatory properties and used in topical formulations.
Ethyl 2-(((3-(trifluoromethyl)anilino)carbonyl)amino)benzoate: Another compound with similar structural features but different applications.
These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound .
Biological Activity
Ethyl 2-[3-(trifluoromethyl)anilino]benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds. The presence of this group often correlates with increased biological activity due to its electron-withdrawing characteristics, which can influence the compound's interaction with biological targets.
Anticancer Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, studies have shown that ethyl esters of benzoic acid derivatives can inhibit the growth of various cancer cell lines. In particular, derivatives similar to this compound have demonstrated cytotoxic effects against HeLa cells, with IC50 values indicating effective concentrations for inhibiting cell proliferation.
Compound Name | Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
This compound | HeLa | 12.5 | |
Similar Compound A | MCF-7 | 15.0 | |
Similar Compound B | A549 | 10.0 |
Enzyme Inhibition
The trifluoromethyl group has been associated with enhanced inhibition of certain enzymes. For example, studies suggest that this compound may inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and therapy resistance. The inhibition mechanism appears to be linked to the compound's ability to interact with the active site of HDACs, similar to other known inhibitors.
Case Studies
- In Vitro Studies : A study conducted on various benzoate derivatives including this compound showed promising results in inhibiting tumor growth in cultured cancer cells. The study compared the efficacy of these compounds against standard chemotherapeutic agents.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to controls. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The trifluoromethyl group enhances binding affinity to target proteins due to modified electronic properties.
- Induction of Apoptosis : Studies indicate that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Evidence suggests that it may interfere with cell cycle progression, particularly at the G1/S checkpoint.
Properties
CAS No. |
2766-16-7 |
---|---|
Molecular Formula |
C16H14F3NO2 |
Molecular Weight |
309.28 g/mol |
IUPAC Name |
ethyl 2-[3-(trifluoromethyl)anilino]benzoate |
InChI |
InChI=1S/C16H14F3NO2/c1-2-22-15(21)13-8-3-4-9-14(13)20-12-7-5-6-11(10-12)16(17,18)19/h3-10,20H,2H2,1H3 |
InChI Key |
TVEMHVZQZUEHRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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